molecular formula C5H9ClN4 B13672799 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride

Cat. No.: B13672799
M. Wt: 160.60 g/mol
InChI Key: LNBSUHJXPPYIOJ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is a heterocyclic compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazole and pyrrole, which are both important classes of organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: A closely related compound with similar chemical properties.

    Pyrrolo[1,2-a]pyrazines: Another class of heterocyclic compounds with comparable structures and reactivity.

Uniqueness

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Biological Activity

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, particularly cancer, and other relevant pharmacological properties.

  • Chemical Name : this compound
  • CAS Number : 1319137-64-8
  • Molecular Formula : C₅H₉ClN₄
  • Molecular Weight : 160.60 g/mol
  • Physical State : Solid

Structural Characteristics

The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine features a unique bicyclic framework that contributes to its biological activity. The presence of nitrogen atoms within the rings plays a crucial role in its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inhibiting key kinases involved in tumor growth and proliferation.

The compound has been identified as a potent inhibitor of Aurora kinases, which are critical for cell division. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated low nanomolar potency against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF70.067
NCI-H4600.095
A5490.030

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound effectively induces apoptosis in several cancer cell lines:

  • MCF7 (Breast Cancer) : IC₅₀ = 3.79 µM
  • SF-268 (Brain Cancer) : IC₅₀ = 12.50 µM
  • NCI-H460 (Lung Cancer) : IC₅₀ = 42.30 µM

These values suggest that the compound has significant potential as an anticancer agent across multiple types of cancer .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antimicrobial Activity : Early-stage studies indicate possible efficacy against certain bacterial strains.

Case Study 1: Aurora Kinase Inhibition

A study focused on optimizing derivatives of tetrahydropyrrolo[3,4-c]pyrazol demonstrated that specific modifications could enhance potency against Aurora kinases while maintaining favorable pharmacokinetic properties. The most promising derivative showed an IC₅₀ value in the low nanomolar range against multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives revealed that alterations in substituents significantly affect biological activity. For instance, compounds with electron-donating groups exhibited enhanced anticancer efficacy compared to their electron-withdrawing counterparts .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-5-3-1-7-2-4(3)8-9-5;/h7H,1-2H2,(H3,6,8,9);1H

InChI Key

LNBSUHJXPPYIOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2N.Cl

Origin of Product

United States

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